molecular formula C18H10D4F3N3O4S B602664 Lansoprazole-d4 Sulfone N-Oxide CAS No. 1190009-70-1

Lansoprazole-d4 Sulfone N-Oxide

Cat. No.: B602664
CAS No.: 1190009-70-1
M. Wt: 405.38
InChI Key:
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Description

Lansoprazole-d4 Sulfone N-Oxide is a deuterated form of Lansoprazole Sulfone N-Oxide, a compound used primarily as a reference standard in pharmaceutical research. It is chemically known as 2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole. This compound is significant in the study of proton pump inhibitors, which are used to reduce gastric acid secretion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lansoprazole-d4 Sulfone N-Oxide typically involves the oxidation of Lansoprazole-d4. The general preparation of Lansoprazole involves the condensation of 2-mercapto benzimidazole with Lanso-chloro (2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy) pyridine hydrochloride) in the presence of sodium hydroxide to form Lanso-sulphide. This intermediate is then oxidized using hydrogen peroxide to yield Lansoprazole .

For the deuterated form, similar synthetic routes are followed, with the incorporation of deuterium at specific positions to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures such as High-Performance Liquid Chromatography (HPLC) and Infrared Spectroscopy (IR) to monitor the purity and structural integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Lansoprazole-d4 Sulfone N-Oxide undergoes various chemical reactions, including:

    Oxidation: The primary reaction involved in its synthesis.

    Reduction: Can be reduced back to its precursor forms under specific conditions.

    Substitution: Possible at the benzimidazole ring or the pyridine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracetic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetic acid, methanol, dimethyl sulfoxide (DMSO).

Major Products

The major product formed from the oxidation of Lansoprazole-d4 is this compound. Other minor products may include various oxidation states of the intermediate compounds .

Scientific Research Applications

Lansoprazole-d4 Sulfone N-Oxide is extensively used in scientific research for:

Mechanism of Action

Lansoprazole-d4 Sulfone N-Oxide, like its non-deuterated counterpart, functions by inhibiting the H+/K+ ATPase enzyme system in gastric parietal cells. This inhibition blocks the final step in gastric acid production, thereby reducing acid secretion. The compound is a prodrug that requires protonation in an acidic environment to become activated .

Comparison with Similar Compounds

Similar Compounds

    Lansoprazole: The parent compound, used widely as a proton pump inhibitor.

    Lansoprazole Sulfone: An intermediate in the synthesis of Lansoprazole Sulfone N-Oxide.

    Dexlansoprazole: An enantiomer of Lansoprazole with similar pharmacological effects.

Uniqueness

Lansoprazole-d4 Sulfone N-Oxide is unique due to the incorporation of deuterium, which makes it particularly useful in studies involving isotope labeling. This allows for more precise tracking and analysis in metabolic and pharmacokinetic studies .

Properties

IUPAC Name

4,5,6,7-tetradeuterio-2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O4S/c1-10-13(22(23)7-6-14(10)26-9-16(17,18)19)8-27(24,25)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCPAMTYJRPELQ-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)(=O)CC3=[N+](C=CC(=C3C)OCC(F)(F)F)[O-])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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